4-(1H-1,2,3,4-tetrazol-5-yl)oxan-4-ol
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Overview
Description
4-(1H-1,2,3,4-tetrazol-5-yl)oxan-4-ol is a heterocyclic compound containing a tetrazole ring and an oxane (tetrahydropyran) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3,4-tetrazol-5-yl)oxan-4-ol typically involves the formation of the tetrazole ring followed by its attachment to the oxane ring. One common method involves the cycloaddition reaction of azides with nitriles to form the tetrazole ring. The oxane ring can be introduced through various synthetic routes, including the use of tetrahydropyran derivatives as starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3,4-tetrazol-5-yl)oxan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the tetrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Nucleophiles: Nucleophiles like amines and thiols can participate in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-(1H-1,2,3,4-tetrazol-5-yl)oxan-4-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and energetic materials.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3,4-tetrazol-5-yl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The tetrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The oxane ring provides structural stability and influences the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid
- 4-(1H-1,2,3,4-tetrazol-5-yl)benzoic acid
- 1,3,5-tris(1H-tetrazol-5-yl)benzene
Uniqueness
4-(1H-1,2,3,4-tetrazol-5-yl)oxan-4-ol is unique due to the presence of both the tetrazole and oxane rings, which confer distinct chemical and physical properties
Properties
IUPAC Name |
4-(2H-tetrazol-5-yl)oxan-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c11-6(1-3-12-4-2-6)5-7-9-10-8-5/h11H,1-4H2,(H,7,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAWDOIITYAMQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=NNN=N2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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